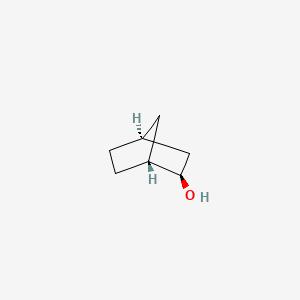

exo-Norborneol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4S)-bicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTYQMYDIHMKQB-RRKCRQDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1C[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022041 | |

| Record name | exo-Norborneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29583-34-4, 497-37-0 | |

| Record name | exo-Norborneol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029583344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | exo-Norborneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORBORNEOL, EXO-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3I1L0DS1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

exo-norborneol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of exo-Norborneol (B145942)

Introduction

This compound is a bicyclic alcohol featuring a rigid norbornane (B1196662) skeleton.[1] This colorless, crystalline solid is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and fragrance components.[2][3] Its unique stereochemistry and the reactivity of its hydroxyl group make it a valuable building block for creating complex molecular architectures where precise stereochemical control is crucial.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and key reactivity pathways for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The core properties of this compound are summarized in the tables below. These values represent a consensus from various sources and provide a solid foundation for experimental design and computational modeling.

General and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-ol | [1] |

| CAS Number | 497-37-0 | [1][4] |

| Molecular Formula | C₇H₁₂O | [1][2][5] |

| Molecular Weight | 112.17 g/mol | [2][5][6][7] |

| Appearance | White to off-white crystalline solid/powder | [2][8] |

| Odor | Camphor-like | [2] |

| InChI Key | ZQTYQMYDIHMKQB-YUZWJPFSNA-N | [1] |

| SMILES | O[C@H]1C[C@@H]2CC[C@H]1C2 |

Physical and Thermodynamic Properties

| Property | Value | Source(s) |

| Melting Point | 124-128 °C | [1][5][8][9][10] |

| Boiling Point | 176-177 °C | [1][5][9][10] |

| Density | ~1.097 g/cm³ | [8][9] |

| Vapor Pressure | 2.44 mmHg at 25°C | [8][9] |

| Flash Point | 74.4 °C | [8][9] |

| Solubility | Soluble in organic solvents (ethanol, ether, methanol, DMSO); limited solubility in water. | [2][5][11][12] |

Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 1.167 - 1.3 | [6][7][8] |

| Hydrogen Bond Donor Count | 1 | [6][8] |

| Hydrogen Bond Acceptor Count | 1 | [6][8] |

| Topological Polar Surface Area | 20.2 Ų | [6][7][8] |

| pKa | 15.31 ± 0.20 (Predicted) | [12] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Various spectroscopic datasets are publicly available through databases such as SpectraBase and PubChem.

| Spectrum Type | Availability | Source(s) |

| ¹H NMR | Available | [6][13][14][15] |

| ¹³C NMR | Available | [6][7][13] |

| IR (FTIR) | Available | [6][7] |

| Mass Spectrometry | Available (Electron Ionization) | [4] |

| Raman | Available | [6][13] |

Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by its secondary hydroxyl group. It serves as a precursor for various transformations, most notably oxidation to its corresponding ketone, norcamphor (B56629).

Caption: Core properties and reactions of this compound.

A primary synthetic route to this compound involves the acid-catalyzed hydration of norbornene.[16][17] The reaction proceeds via the formation of a non-classical carbocation, with the nucleophilic attack of water occurring preferentially from the exo face.

Experimental Protocols

Synthesis of this compound via Hydration of Norbornene[18]

This protocol outlines the acid-catalyzed hydration of norbornene to yield this compound. The procedure emphasizes careful control of temperature and pH.

Caption: Experimental workflow for the hydration of norbornene.

Methodology:

-

In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add 1.0 mL of water.

-

Chill the flask in an ice bath and carefully add 1.5 mL of concentrated sulfuric acid dropwise with stirring.

-

Remove the flask from the ice bath and add 450 mg of norbornene.

-

Stir the mixture on a hot plate on a low heat setting for approximately 20 minutes, or until the solid norbornene has completely dissolved.

-

Cool the reaction flask in an ice bath. Carefully neutralize the solution by adding 11 mL of 6 M NaOH dropwise with continuous stirring.

-

Verify that the solution is basic using pH paper. If not, add more NaOH in 0.2 mL increments.

-

Transfer the mixture to a separatory funnel. Rinse the flask with 10 mL of water and 10 mL of methylene chloride, adding both rinses to the funnel.

-

Extract the product into the methylene chloride layer. Separate the layers and perform a second extraction on the aqueous layer with an additional 10 mL of methylene chloride.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to yield the crude product. The final product's mass can be recorded to calculate the yield. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

Oxidation of this compound to Norcamphor[19]

This protocol describes the oxidation of this compound to norcamphor using a chromic acid solution (Jones oxidation).

Caption: Experimental workflow for the oxidation of this compound.

Methodology:

-

Prepare an 8N chromic acid solution by dissolving chromium trioxide (534 g) in ice water, carefully adding concentrated sulfuric acid (444 mL), and diluting to 2 L.

-

In a 5-L three-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel, dissolve 2-exo-norbornyl formate (B1220265) (510 g, 3.64 moles) in 1.5 L of reagent-grade acetone. Note: This procedure starts from the formate ester, which is then hydrolyzed in situ or used directly. For starting with pure this compound, adjust stoichiometry accordingly.

-

Cool the flask in an ice bath.

-

Add the 8N chromic acid solution from the dropping funnel at a rate that maintains the internal reaction temperature between 20–30°C.

-

Continue adding the oxidant until the brownish-orange color persists, indicating the reaction is complete.

-

Add a slight excess of the oxidant and stir the solution overnight at room temperature.

-

Proceed with standard workup procedures to isolate the norcamphor product.

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[18]

-

Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[18][19][20]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[19][20] If inhaled, move to fresh air.[18][19] If ingested, rinse mouth with water and seek medical attention.[18][19]

This document provides a technical foundation for the use of this compound in a research and development setting. For specific applications, further investigation into reaction optimization and safety protocols is recommended.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 497-37-0: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. exo-Norbornyl alcohol [webbook.nist.gov]

- 5. 497-37-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Norborneol, exo-(+)- | C7H12O | CID 10855417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C7H12O | CID 11040657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound | CAS#:497-37-0 | Chemsrc [chemsrc.com]

- 10. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 11. labsolu.ca [labsolu.ca]

- 12. chembk.com [chembk.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(497-37-0) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. cram.com [cram.com]

- 17. dept.harpercollege.edu [dept.harpercollege.edu]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Stereochemistry of Bicyclo[2.2.1]heptan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of bicyclo[2.2.1]heptan-2-ol, a rigid bicyclic alcohol crucial as a chiral building block in synthetic organic chemistry and drug development. The unique steric and electronic properties arising from its strained bicyclic (norbornane) framework make a thorough understanding of its stereoisomers essential for the design and synthesis of complex molecular architectures.

Introduction to the Stereoisomers of Bicyclo[2.2.1]heptan-2-ol

Bicyclo[2.2.1]heptan-2-ol, also known as norborneol, exists as two diastereomers: exo and endo. This diastereomerism arises from the orientation of the hydroxyl group relative to the one-carbon bridge (C7) of the bicyclic system.

-

Exo isomer: The hydroxyl group is on the opposite side (anti) of the C7 bridge. This position is generally less sterically hindered.

-

Endo isomer: The hydroxyl group is on the same side (syn) as the C7 bridge, resulting in greater steric hindrance.

Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are four possible stereoisomers of bicyclo[2.2.1]heptan-2-ol:

-

(1R,2R,4S)-(-)-exo-bicyclo[2.2.1]heptan-2-ol

-

(1S,2S,4R)-(+)-exo-bicyclo[2.2.1]heptan-2-ol

-

(1R,2S,4S)-(+)-endo-bicyclo[2.2.1]heptan-2-ol

-

(1S,2R,4R)-(-)-endo-bicyclo[2.2.1]heptan-2-ol

The rigid nature of the bicyclo[2.2.1]heptane skeleton locks the substituents into well-defined spatial arrangements, making these stereoisomers valuable as chiral auxiliaries and synthons.

Caption: Stereoisomers of bicyclo[2.2.1]heptan-2-ol.

Stereoselective Synthesis

The synthesis of specific stereoisomers of bicyclo[2.2.1]heptan-2-ol is typically achieved through the stereoselective reduction of bicyclo[2.2.1]heptan-2-one (norcamphor). The choice of reducing agent dictates the diastereoselectivity of the reaction due to the steric hindrance of the bicyclic system.

Synthesis of endo-Bicyclo[2.2.1]heptan-2-ol

The endo isomer is generally the major product when using less sterically demanding reducing agents. Attack of the hydride from the less hindered exo face of the carbonyl group leads to the formation of the endo-alcohol.

Caption: Synthesis of endo-bicyclo[2.2.1]heptan-2-ol.

Synthesis of exo-Bicyclo[2.2.1]heptan-2-ol

The synthesis of the exo isomer as the major product requires the use of a bulky reducing agent. The steric bulk of the reagent favors attack from the more hindered endo face of the carbonyl, leading to the exo-alcohol.

Caption: Synthesis of exo-bicyclo[2.2.1]heptan-2-ol.

Experimental Protocols

Synthesis of endo-Bicyclo[2.2.1]heptan-2-ol via Reduction with Sodium Borohydride[1]

Materials:

-

Bicyclo[2.2.1]heptan-2-one (norcamphor)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve norcamphor (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane mixture) to obtain endo-bicyclo[2.2.1]heptan-2-ol.

Enzymatic Kinetic Resolution of rac-endo-Bicyclo[2.2.1]heptan-2-ol

Materials:

-

rac-endo-bicyclo[2.2.1]heptan-2-ol

-

Lipase (e.g., from Pseudomonas cepacia, Lipase PS-C)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether)

Procedure:

-

To a solution of rac-endo-bicyclo[2.2.1]heptan-2-ol (1.0 eq) in the organic solvent, add the lipase.

-

Add vinyl acetate (0.5-1.0 eq) to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Filter off the enzyme and wash it with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the acetylated product by column chromatography on silica gel.

Quantitative Data

Stereochemical Outcome of Norcamphor Reduction

| Reducing Agent | Solvent | Temperature (°C) | endo Product (%) | exo Product (%) | Reference |

| NaBH₄ | Methanol | 25 | 86 | 14 | [1] |

| LiAlH₄ | Diethyl ether | 25 | 90 | 10 | |

| L-Selectride® | THF | -78 | <1 | >99 |

Chiroptical Properties

| Compound | Specific Rotation [α]D (c, solvent) |

| (+)-endo-Borneol [(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol] | +37.7° (c 5, ethanol)[2] |

| (-)-endo-Borneol [(1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol] | -36.2° (c 5, ethanol)[3] |

Note: Specific rotation data for the unsubstituted bicyclo[2.2.1]heptan-2-ol enantiomers is less commonly reported than for its derivatives like borneol.

NMR Spectroscopic Data

The endo and exo isomers of bicyclo[2.2.1]heptan-2-ol can be readily distinguished by ¹H and ¹³C NMR spectroscopy. The chemical shift of the proton at C2 (the carbinol proton) is particularly diagnostic.

| Isomer | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| endo | H2 (exo): ~4.1 (m) | C2: ~70 |

| Bridgehead H1, H4: ~2.3-2.4 (m) | C1, C4: ~40-42 | |

| Other protons: 1.0-1.8 | ||

| exo | H2 (endo): ~3.8 (m) | C2: ~75 |

| Bridgehead H1, H4: ~2.2-2.3 (m) | C1, C4: ~41-43 | |

| Other protons: 1.0-1.7 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The key diagnostic feature is the downfield shift of the C2 proton in the endo isomer compared to the exo isomer.

Experimental and Analytical Workflow

The overall process for obtaining enantiomerically pure bicyclo[2.2.1]heptan-2-ol involves synthesis, resolution, and analysis.

Caption: Workflow for the synthesis and resolution of bicyclo[2.2.1]heptan-2-ol.

Conclusion

The stereochemistry of bicyclo[2.2.1]heptan-2-ol is a well-defined and controllable aspect of its chemistry. The ability to selectively synthesize the endo and exo diastereomers, coupled with efficient enzymatic resolution methods to separate the enantiomers, makes this compound a highly valuable and versatile chiral building block. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize these stereoisomers in their synthetic endeavors.

References

Synthesis of exo-Norborneol from Norbornene: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing exo-norborneol (B145942) from norbornene. Key methodologies, including acid-catalyzed hydration and hydroboration-oxidation, are detailed with experimental protocols and comparative data to inform reaction selection and optimization. This document is intended to serve as a practical resource for chemists in research and development.

Introduction

Norborneol, a bicyclic alcohol, exists as two diastereomers: this compound and endo-norbornene. The stereochemistry of the hydroxyl group significantly influences the molecule's physical and chemical properties, making stereoselective synthesis a critical aspect of its production. The exo isomer is often the thermodynamically favored product in equilibrium-controlled reactions. This guide focuses on the synthesis of this compound, a valuable intermediate in the preparation of various organic compounds.

Comparative Summary of Synthetic Methods

The selection of a synthetic route to this compound depends on factors such as desired stereoselectivity, yield, and reaction conditions. The following table summarizes the quantitative data for the most common methods.

| Synthesis Method | Reagents | Typical Yield | exo:endo Ratio | Key Features |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O | ~92% | Predominantly exo | Proceeds via a carbocation intermediate; rearrangement is possible.[1][2] |

| Formic Acid Addition/Hydrolysis | 1. HCOOH2. KOH, H₂O/EtOH | ~85% | High exo selectivity | Forms exo-norbornyl formate (B1220265) intermediate which is then saponified.[3][4] |

| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | High | Predominantly exo | Anti-Markovnikov, syn-addition of H and OH across the double bond.[5][6][7][8] |

| Chromium-Catalyzed Hydration | Cr(acac)₃, CCl₄, H₂O | 70-90% | Exclusively exo | Utilizes a transition metal catalyst for direct hydration.[1] |

Reaction Mechanisms and Workflows

Acid-Catalyzed Hydration

The acid-catalyzed hydration of norbornene proceeds through the formation of a non-classical carbocation intermediate. The protonation of the double bond is followed by the nucleophilic attack of water. The stereochemical outcome is dictated by the greater accessibility of the exo face for the incoming water molecule.

Caption: Mechanism of Acid-Catalyzed Hydration of Norbornene.

The experimental workflow for this method involves the reaction of norbornene with aqueous acid, followed by neutralization, extraction, and purification.

Caption: Experimental Workflow for Acid-Catalyzed Hydration.

Hydroboration-Oxidation

This two-step reaction provides a high degree of stereoselectivity, yielding predominantly the exo isomer. The first step involves the syn-addition of borane (B79455) to the less sterically hindered exo face of the norbornene double bond. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of configuration.

Caption: Reaction Pathway of Hydroboration-Oxidation.

Detailed Experimental Protocols

Method 1: Acid-Catalyzed Hydration of Norbornene

This protocol is adapted from established laboratory procedures.[9][10]

Materials:

-

Norbornene (450 mg)

-

Water (1 mL)

-

Concentrated Sulfuric Acid (1.5 mL)

-

6 M Sodium Hydroxide (11 mL)

-

Dichloromethane (20 mL)

-

Anhydrous Sodium Sulfate

-

25-mL Erlenmeyer flask

-

Spin bar

-

Separatory funnel

Procedure:

-

To a 25-mL Erlenmeyer flask containing a spin bar, add 1 mL of water.

-

Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with stirring.

-

Remove the flask from the ice bath and add 450 mg of norbornene.

-

Stir the mixture and gently heat on a hot plate at a low setting for approximately 20 minutes, or until all the solid has dissolved.

-

Cool the reaction mixture in an ice bath.

-

Carefully add 11 mL of 6 M NaOH dropwise with continuous stirring to neutralize the acid. Verify the solution is basic using pH paper.

-

Transfer the solution to a separatory funnel.

-

Extract the product with two 10 mL portions of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

The product can be further purified by sublimation or recrystallization from an ethanol/water mixture.

Characterization:

-

Melting Point: this compound: 124-126 °C.[10]

-

IR Spectroscopy (C-O stretch): this compound: ~1000 cm⁻¹.[10]

Method 2: Synthesis via Formic Acid Addition and Hydrolysis

This two-step procedure, as described in Organic Syntheses, provides a reliable route to this compound.[3]

Part A: 2-exo-Norbornyl Formate Materials:

-

Norbornene (400 g, 4.25 moles)

-

98-100% Formic Acid (800 g, 17.4 moles)

-

2-L round-bottomed flask

-

Condenser

-

Distillation apparatus

Procedure:

-

In a 2-L round-bottomed flask equipped with a condenser, combine 400 g of norbornene and 800 g of 98-100% formic acid.

-

Heat the mixture to reflux for 4 hours. The reaction is exothermic, and care should be taken to control the reflux rate.

-

After cooling, arrange the flask for distillation and remove the excess formic acid under reduced pressure.

-

Distill the residue to obtain 2-exo-norbornyl formate as a colorless oil.

Part B: Saponification to 2-exo-Norborneol Materials:

-

2-exo-Norbornyl formate

-

Aqueous ethanolic solution of potassium hydroxide

Procedure:

-

Saponify the 2-exo-norbornyl formate by reacting it with an aqueous ethanolic solution of potassium hydroxide.

-

The resulting this compound can be isolated in approximately 85% yield by distillation.[3]

Conclusion

The synthesis of this compound from norbornene can be effectively achieved through several methods, with acid-catalyzed hydration and hydroboration-oxidation being the most common. The choice of method will be guided by the desired purity, stereoselectivity, and scale of the reaction. For high exo-selectivity, the hydroboration-oxidation route is often preferred. The acid-catalyzed hydration offers a more direct approach, although it may yield a mixture of diastereomers. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the synthesis and purification of this compound in a research and development setting.

References

- 1. RU2490248C2 - Method of obtaining exo-2-norborneol and its derivatives - Google Patents [patents.google.com]

- 2. US2991308A - Synthesis of this compound - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. sarthaks.com [sarthaks.com]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

The Acid-Catalyzed Hydration of Norbornene: A Deep Dive into the Non-Classical Carbocation Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed hydration of norbornene to form exo-norborneol (B145942) is a cornerstone reaction in physical organic chemistry, serving as a primary example of a reaction proceeding through a non-classical carbocation. This guide provides a comprehensive overview of the reaction mechanism, supported by kinetic data, experimental evidence, and detailed protocols. The unique stability and structure of the intermediate norbornyl cation dictate the reaction's high degree of stereoselectivity, a subject of extensive research and historical debate.

The Core Mechanism: Beyond Classical Cations

The seemingly straightforward addition of water across the double bond of norbornene (bicyclo[2.2.1]hept-2-ene) is governed by a complex and fascinating mechanistic pathway. Unlike simple alkenes that form classical carbocation intermediates, the rigid, bicyclic structure of norbornene facilitates the formation of a bridged, non-classical carbocation. This intermediate is key to understanding the reaction's outcome.

The mechanism unfolds in three primary steps:

-

Protonation of the Alkene: The reaction is initiated by the protonation of the norbornene double bond by a hydronium ion (H₃O⁺), generated from the strong acid catalyst (e.g., H₂SO₄) in water. The π electrons of the double bond act as a nucleophile, attacking a proton.

-

Formation of the Non-Classical Carbocation: This initial protonation does not lead to a simple secondary carbocation. Instead, the σ-bond between C1 and C6 participates in stabilizing the nascent positive charge at C2 through anchimeric assistance.[1] This participation results in a symmetrical, bridged "non-classical" carbocation, where the positive charge is delocalized over three carbons (C1, C2, and C6) via a three-center two-electron bond.[2][3] This intermediate possesses a plane of symmetry.[1]

-

Nucleophilic Attack by Water and Deprotonation: A water molecule, acting as a nucleophile, attacks the carbocation. Due to steric hindrance from the bicyclic structure, the attack occurs exclusively from the exo face, opposite the C1-C6 bridging.[1] This is followed by deprotonation of the resulting oxonium ion by another water molecule to yield the final product, this compound, and regenerate the acid catalyst.[3]

The formation of an exclusively exo product is a hallmark of this reaction, directly attributable to the structure of the non-classical intermediate.

Experimental Evidence for the Non-Classical Intermediate

The proposal of the non-classical norbornyl cation sparked decades of debate, most notably between H.C. Brown (advocating for a rapid equilibrium of classical cations) and Saul Winstein (proposing the bridged structure).[1] Over time, a wealth of evidence has solidified the non-classical model.

Kinetic Studies

One of the most compelling pieces of evidence comes from solvolysis rate studies. The rate of solvolysis of exo-2-norbornyl derivatives is significantly faster than their endo counterparts. For instance, the acetolysis of exo-norbornyl brosylate is 350 times faster than the endo isomer.[1] This rate enhancement is attributed to the anchimeric assistance provided by the C1-C6 σ-bond in the exo isomer, which is perfectly positioned to stabilize the developing positive charge. The endo isomer lacks this favorable alignment.

| Solvent System | Leaving Group | k(exo)/k(endo) Rate Ratio | Reference |

| Acetic Acid | Brosylate | 350 | [1] |

| Acetic Acid | Tosylate | 280 | [4] |

| 80% Aqueous Acetone | Chloride | 221 | [4] |

| 40% Aqueous Acetone | Chloride | 327 | [4] |

| Formic Acid | Tosylate | 1694 | [1] |

| Trifluoroacetic Acid | Tosylate | 1122 | [1] |

Table 1: Relative solvolysis rates of exo- and endo-2-norbornyl derivatives in various solvents. The consistently high ratio demonstrates the enhanced stability of the transition state leading to the non-classical cation from the exo substrate.

Stereochemical Outcomes

When optically active exo-norbornyl derivatives undergo solvolysis, the product is a completely racemic mixture of the exo-acetate.[5] This outcome is perfectly explained by the formation of the symmetrical, non-classical cation. Nucleophilic attack can occur with equal probability at C1 or C2, leading to both enantiomers of the exo product.[1] The solvolysis of the endo isomer also yields only the exo product, indicating that it proceeds through the same non-classical intermediate.[1]

Spectroscopic and Crystallographic Confirmation

Modern analytical techniques have provided direct proof of the non-classical structure.

-

NMR Spectroscopy: At very low temperatures in superacidic media, ¹H and ¹³C NMR spectra show patterns consistent with a symmetrical, bridged cation, rather than a rapidly equilibrating pair of classical cations.[1]

-

X-ray Crystallography: In 2013, the crystal structure of the 2-norbornyl cation was finally determined, providing definitive proof of its bridged, non-classical geometry. The measured bond lengths of the C1-C2 and C1/C2-C6 bonds were in excellent agreement with theoretical calculations for the non-classical structure.

Experimental Protocol: Synthesis of this compound

This protocol details the acid-catalyzed hydration of norbornene.

Materials and Equipment

-

Norbornene (450 mg)

-

Concentrated Sulfuric Acid (H₂SO₄, 1.5 mL)

-

Deionized Water (1.0 mL)

-

6 M Sodium Hydroxide (NaOH, ~11 mL)

-

Dichloromethane (B109758) (CH₂Cl₂, ~30 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol and Water (for recrystallization)

-

25-mL Erlenmeyer flask, magnetic stir bar, hot plate, ice bath, separatory funnel, rotary evaporator, melting point apparatus, IR and NMR spectrometers.

Procedure

-

Preparation of Acidic Solution: In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add 1.0 mL of deionized water. Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with continuous stirring.[6]

-

Reaction: Remove the flask from the ice bath. Add 450 mg of norbornene to the acid solution. Heat the mixture gently on a hot plate with stirring for approximately 20 minutes, or until all the solid norbornene has dissolved.[6]

-

Neutralization: Cool the reaction mixture thoroughly in an ice bath. Slowly and carefully add approximately 11 mL of 6 M NaOH solution dropwise to neutralize the acid. Monitor the pH with litmus (B1172312) paper to ensure the solution is basic.[6]

-

Extraction: Transfer the neutralized solution to a separatory funnel. Rinse the reaction flask with 10 mL of dichloromethane and add the rinsing to the separatory funnel. Extract the aqueous layer with the dichloromethane. Separate the layers and repeat the extraction of the aqueous layer two more times with 10 mL portions of dichloromethane. Combine the organic extracts.[6]

-

Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.[6]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent pair, such as ethanol/water.[6]

Characterization

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Result for this compound |

| Melting Point | 124-126 °C[6] |

| IR Spectroscopy (cm⁻¹) | Strong, broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1000 cm⁻¹), C-H sp³ stretches (~2850-2950 cm⁻¹)[6] |

| ¹H NMR | Characteristic signals for the bicyclic proton environment. |

| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms of the norbornane (B1196662) skeleton. |

Table 2: Key characterization data for the final product, this compound.

Conclusion

The acid-catalyzed hydration of norbornene is a pivotal reaction that provides definitive evidence for the existence and stability of non-classical carbocations. The mechanism, driven by the formation of the symmetrical 2-norbornyl cation, dictates the highly stereoselective formation of this compound. The extensive body of kinetic, stereochemical, and spectroscopic data not only elucidates this specific transformation but also enriches our fundamental understanding of carbocation chemistry and neighboring group participation in organic reactions. For professionals in drug development, understanding such stereocontrolling mechanisms is crucial, as the precise three-dimensional arrangement of atoms is paramount to biological activity.

References

Exo-Norborneol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exo-norborneol (B145942), a bicyclic monoterpenoid alcohol, is a versatile organic compound with applications ranging from a key intermediate in chemical synthesis to a potential, yet underexplored, candidate in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical properties, detailed synthesis protocols, and a summary of its current, albeit limited, biological activity profile. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, systematically named (1R,2R,4S)-bicyclo[2.2.1]heptan-2-ol, is a white crystalline solid at room temperature. Its rigid bicyclic structure imparts unique stereochemical properties, making it a valuable chiral building block in asymmetric synthesis.

| Property | Value | References |

| CAS Number | 497-37-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₁₂O | [1][2][3][4][5][6] |

| Molecular Weight | 112.17 g/mol | [1][2][3][4][5][6] |

| Melting Point | 124-128 °C | [2] |

| Boiling Point | 176-179 °C | [2] |

| Appearance | White to almost white powder or crystal | [4] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [4] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the acid-catalyzed hydration of norbornene. This reaction typically yields a mixture of exo- and endo-norborneol, with the exo isomer being the major product due to steric hindrance favoring the attack of the nucleophile from the exo face.

Experimental Protocol: Acid-Catalyzed Hydration of Norbornene

This protocol is adapted from established laboratory procedures and provides a reliable method for the synthesis of this compound.

Materials:

-

Norbornene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

6 M Sodium Hydroxide (B78521) (NaOH) solution

-

Methylene (B1212753) Chloride (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, add 1 mL of water.

-

Chill the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with continuous stirring.

-

Remove the flask from the ice bath and add 450 mg of norbornene to the acid solution.

-

Stir the mixture at room temperature for approximately 20 minutes, or until the solid norbornene has completely dissolved.

-

Cool the reaction mixture in an ice bath and carefully neutralize it by the dropwise addition of 11 mL of 6 M NaOH solution. Monitor the pH to ensure it becomes basic.

-

Transfer the neutralized solution to a separatory funnel.

-

Extract the aqueous layer with two 5 mL portions of methylene chloride.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.

-

The crude product, a mixture of exo- and endo-norborneol, can be further purified by sublimation or recrystallization from an ethanol/water solvent pair.

Alternative Synthesis: Hydrolysis of Exo-Norbornyl Formate (B1220265)

An alternative route to obtaining pure this compound involves the hydrolysis of exo-norbornyl formate. The formate is first synthesized by the reaction of norbornene with formic acid.[2] Subsequent saponification with an aqueous ethanolic solution of potassium hydroxide yields this compound.[2]

Synthesis and Purification Workflow

Biological Activity and Potential Applications in Drug Development

The biological activities of this compound are not extensively studied. However, its structural similarity to other bioactive monoterpenoids, such as borneol, suggests potential therapeutic applications. The existing literature primarily alludes to its antimicrobial and anti-inflammatory properties, though specific mechanistic studies on this compound are scarce.

Antimicrobial Activity

While direct studies on the antimicrobial mechanism of this compound are limited, the general mechanism of action for monoterpenoid alcohols against bacteria and fungi is believed to involve the disruption of cell membrane integrity.[6] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Further research is required to specifically elucidate the antimicrobial efficacy and mechanism of this compound against various pathogens.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested, but the underlying molecular mechanisms have not been investigated. For many natural anti-inflammatory compounds, the mechanism of action involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, or the direct inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).[7][8][9][10][11][12][13][14] At present, there is no direct evidence in the scientific literature to confirm that this compound interacts with these pathways.

Future Directions for Research

The rigid, chiral scaffold of this compound makes it an attractive starting point for the synthesis of novel derivatives for drug discovery. Future research should focus on:

-

Systematic evaluation of the antimicrobial spectrum of this compound and its derivatives.

-

In-depth investigation into the anti-inflammatory properties of this compound, including its effects on pro-inflammatory cytokine production and key signaling pathways (e.g., NF-κB, MAPK).

-

Exploration of its potential as a modulator of other biological targets, leveraging its unique stereochemistry for specific receptor interactions.

Conclusion

This compound is a readily accessible bicyclic alcohol with well-defined chemical and physical properties and established synthesis protocols. While its application as a chemical intermediate is clear, its potential in drug development remains largely untapped. The preliminary suggestions of antimicrobial and anti-inflammatory activity warrant further, more detailed investigation to uncover the specific mechanisms of action and to validate its therapeutic potential. This guide serves as a foundational document to encourage and facilitate future research into this intriguing molecule.

References

- 1. RU2490248C2 - Method of obtaining exo-2-norborneol and its derivatives - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]

- 4. mdpi.com [mdpi.com]

- 5. Assessment of Antimicrobial Activity, Mode of Action and Volatile Compounds of Etlingera pavieana Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Cyclooxygenase inhibition and thrombogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY: MAPK signaling pathway - Homo sapiens (human) [kegg.jp]

- 12. academicjournals.org [academicjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding Endo and Exo Isomers in Bridged Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo and exo isomerism, a critical concept in the stereochemistry of bridged bicyclic compounds. Focusing on the principles, synthesis, characterization, and relevance of these isomers, this document serves as a technical resource for professionals in chemical research and pharmaceutical development. The defined three-dimensional structure of bridged systems makes them valuable scaffolds in medicinal chemistry, and a thorough understanding of their stereoisomerism is paramount for controlling molecular shape, which in turn dictates biological activity.[1][2]

Core Concepts of Endo-Exo Isomerism

In the context of organic chemistry, endo-exo isomerism is a specific form of stereoisomerism found in bridged ring systems.[3] The nomenclature is used to describe the relative orientation of substituents on atoms that are not at the bridgehead. The International Union of Pure and Applied Chemistry (IUPAC) provides the following definitions for a bicyclo[x.y.z]alkane system where x ≥ y > z > 0:

-

Endo: The prefix endo is assigned to the isomer where the substituent is closer to, or "syn" to, the longest bridge.[3][4][5]

-

Exo: The prefix exo is given to the isomer where the substituent is farther from, or "anti" to, the longest bridge.[3][4][5]

This stereochemical distinction is crucial as endo and exo isomers are diastereomers, meaning they have different physical and chemical properties, including stability, reactivity, and spectroscopic signatures.[6]

The Diels-Alder Reaction: A Gateway to Bridged Systems

The most common route to forming bridged bicyclic systems is the [4+2] cycloaddition known as the Diels-Alder reaction.[7] When a cyclic diene (like cyclopentadiene (B3395910) or furan) reacts with a dienophile (like maleic anhydride), two diastereomeric products, the endo and exo adducts, can be formed.[6][7]

Kinetic vs. Thermodynamic Control: The "Endo Rule"

In many Diels-Alder reactions, the major product formed under mild conditions and short reaction times is the endo isomer.[8][9][10] This preference is often referred to as the "endo rule." The formation of the endo product is kinetically favored because its transition state is stabilized by a favorable "secondary orbital interaction" between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene.[6][7][11] This interaction lowers the activation energy for the endo pathway.[8]

Conversely, the exo isomer is often the thermodynamically more stable product.[6][8][9] This increased stability is due to reduced steric hindrance, as the substituent on the dienophile points away from the larger ring system.[6][8]

The interplay between these factors is a classic example of kinetic versus thermodynamic control:

-

Kinetic Control (Low Temperature, Short Time): The reaction is essentially irreversible, and the product ratio is determined by the relative rates of formation. The lower activation energy of the endo transition state leads to its predominance.[9][10]

-

Thermodynamic Control (High Temperature, Long Time): The reaction becomes reversible (a retro-Diels-Alder reaction can occur).[10] The system reaches equilibrium, and the product ratio reflects the relative stabilities of the isomers, favoring the more stable exo product.[9][10]

Data Presentation: Endo/Exo Selectivity

The ratio of endo to exo products is highly dependent on the specific reactants and reaction conditions. The following tables summarize quantitative data from various Diels-Alder reactions.

Table 1: Endo:Exo Product Ratios Under Different Conditions

| Diene | Dienophile | Conditions | Endo:Exo Ratio | Product Control | Reference |

|---|---|---|---|---|---|

| Cyclopentadiene | Furan (B31954) | Room Temp | Major product: endo | Kinetic | [9] |

| Cyclopentadiene | Furan | 81 °C, long duration | Major product: exo | Thermodynamic | [9] |

| Cyclopentadiene | Maleic Anhydride (B1165640) | Room Temp | Mostly endo | Kinetic | [12] |

| (Z,Z)-1,4-dideutero-1,3-butadiene | Dimerization | Not specified | 56:44 | Mildly Endo-selective | [13] |

| (Z,Z)-d2-1,3-butadiene | Maleic Anhydride | Not specified | 85:15 | Strongly Endo-selective | [13] |

| Furan | N-Phenylmaleimide | Not specified | Exo favored | Thermodynamic |[14] |

Table 2: Representative ¹H-NMR Spectroscopic Data for Isomer Characterization

| Compound System | Isomer | Key Proton(s) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| N-Phenylmaleimide-Furan Adduct | Exo | C-5/C-6 protons | ~3.0 | Singlet (J ≈ 0) | [14] |

| N-Phenylmaleimide-Furan Adduct | Endo | C-5/C-6 protons | ~3.8 | Coupled signal (J ≈ 5.2) | [14] |

| Bicyclo[6.1.0]nonane-9-carboxylate | Endo (cis) | H-9 with H-1/H-8 | Not specified | 8.7 | [15] |

| Bicyclo[6.1.0]nonane-9-carboxylate | Exo (trans) | H-9 with H-1/H-8 | Not specified | 4.3 | [15] |

| Tetrahydrodicyclopentadiene | Endo | Multiple | See source | See source | [16] |

| Tetrahydrodicyclopentadiene | Exo | Multiple | See source | See source |[16] |

Note: Chemical shifts and coupling constants are highly dependent on the specific molecule and the solvent used.

Experimental Protocols

Precise experimental design is essential for the selective synthesis, separation, and characterization of endo and exo isomers.

Synthesis: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

This protocol provides a general method for synthesizing a mixture of endo and exo adducts, typically favoring the kinetic endo product.

-

Reagent Preparation: Freshly crack dicyclopentadiene (B1670491) by distillation to obtain cyclopentadiene monomer. Dissolve maleic anhydride in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Reaction: Cool the maleic anhydride solution in an ice bath. Add the freshly prepared cyclopentadiene dropwise with stirring.

-

Kinetic Control: Allow the reaction to proceed at a low temperature (e.g., 0-25°C) for a short period (e.g., 1-2 hours) to favor the formation of the endo isomer.[12]

-

Thermodynamic Control (Optional): To favor the more stable exo isomer, the reaction mixture can be heated to a higher temperature (e.g., refluxing in toluene (B28343) at >80°C) for an extended period, allowing the reaction to reach equilibrium.[9]

-

Workup: Precipitate the product by adding a non-polar solvent like hexanes. Collect the solid product by vacuum filtration and wash with cold solvent.

Separation of Isomers

Endo and exo isomers often have different polarities and solubilities, which can be exploited for separation.

-

Recrystallization: The isomers may have different solubilities in a given solvent system. Selective recrystallization can be used to isolate the less soluble isomer in pure form.[17]

-

Column Chromatography: This is a highly effective method for separating isomers with different polarities.[14][15] A silica (B1680970) gel column is typically used, and the mixture is eluted with a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) of appropriate polarity. The separated isomers are collected in different fractions.

Characterization and Analysis

Spectroscopic methods are indispensable for distinguishing and characterizing endo and exo isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for stereochemical assignment.[16][18] The dihedral angle between vicinal protons in the rigid bicyclic framework differs significantly between endo and exo isomers. According to the Karplus equation, this leads to different proton-proton coupling constants (J-values).[14] For instance, in the adduct of furan and N-phenylmaleimide, the dihedral angle between specific protons in the exo isomer is nearly 90°, resulting in a very small (or zero) coupling constant and appearing as a singlet.[14] The corresponding protons in the endo isomer have a smaller dihedral angle, leading to a noticeable coupling and a more complex splitting pattern.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the volatile isomers and determine their relative ratio in a mixture from the integrated peak areas.[12] MS provides the mass of the compounds, confirming that they are indeed isomers.

Significance in Drug Development

The study of isomerism is critically important in pharmacology and drug development.[1][19] Since biological systems (enzymes, receptors) are chiral, they often interact differently with different stereoisomers of a drug molecule.

-

Differential Biological Activity: Endo and exo isomers of a bioactive compound can exhibit vastly different pharmacological profiles. One isomer may be a potent therapeutic agent, while the other could be inactive or even toxic.[1][2] For example, the sedative effect of Thalidomide was attributed to one enantiomer, while the other caused severe teratogenic effects.[2] While this is an example of enantiomers, the same principle applies to diastereomers like endo and exo isomers.

-

Structure-Based Drug Design: Bridged bicyclic systems provide rigid scaffolds that can hold functional groups in precise three-dimensional orientations. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein. Controlling the endo/exo stereochemistry is therefore essential for optimizing the interaction between the drug molecule and its biological target.

-

Synthetic Strategy: A key challenge in pharmaceutical manufacturing is the development of stereoselective syntheses to produce only the desired isomer, avoiding costly separation processes and the potential negative effects of other isomers. Understanding the principles of kinetic and thermodynamic control is fundamental to designing such synthetic routes.

References

- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tutorchase.com [tutorchase.com]

- 3. endo–exo isomerism - Wikipedia [en.wikipedia.org]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: EXO ENDO ,,,UNDERSTAND STEREOCHEMICAL CONSIDERATIONS USING NMR [orgspectroscopyint.blogspot.com]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. chemconnections.org [chemconnections.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. public.websites.umich.edu [public.websites.umich.edu]

- 15. A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Researching | Spectroscopic Analysis of Endo and Exo-Tetrahydrodicyclopentadiene [m.researching.cn]

- 17. US7700802B2 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

thermodynamic stability of exo- vs endo-norborneol

An In-Depth Technical Guide to the Thermodynamic Stability of Exo- vs. Endo-Norborneol (B8440766)

Executive Summary

In the field of stereochemistry, the thermodynamic stability of isomers is a critical factor influencing reaction outcomes and the final composition of product mixtures. This is particularly relevant in drug development and materials science, where the specific three-dimensional arrangement of atoms dictates biological activity and material properties. This guide provides a detailed examination of the thermodynamic stability of the diastereomers of 2-norborneol: exo-norborneol (B145942) and endo-norborneol. It is well-established that the exo-isomer is thermodynamically more stable than the endo-isomer. This document elucidates the structural basis for this stability difference, presents quantitative thermodynamic data, outlines the experimental protocols used for these determinations, and provides visualizations to clarify key concepts.

The Structural Basis for Thermodynamic Preference

The core reason for the greater stability of this compound lies in the concept of steric hindrance. The rigid, bicyclic [2.2.1] heptane (B126788) framework of norborneol forces substituents into distinct spatial orientations.

-

Endo-Norborneol : In the endo isomer, the hydroxyl (-OH) group is oriented towards the six-membered ring of the bicyclic system, specifically towards the C5-C6 bridge. This proximity leads to a repulsive steric interaction (non-bonded interaction) with the endo-hydrogen atoms on C5 and C6. This steric strain raises the potential energy of the molecule, thereby decreasing its thermodynamic stability.

-

This compound : Conversely, in the exo isomer, the hydroxyl group points away from the C5-C6 bridge. This orientation places it in a less sterically crowded environment, minimizing non-bonded interactions.[1] The absence of significant steric strain results in a lower potential energy state, making the exo isomer the more thermodynamically favored product.[1][2][3]

Quantitative Thermodynamic Data

The thermodynamic preference for the exo-isomer can be quantified by examining the equilibrium between the two diastereomers. When either pure isomer is subjected to equilibration conditions, the resulting mixture consistently favors the exo form.

| Parameter | Value | Description |

| Equilibrium Ratio (Exo:Endo) | ~ 80:20 (or 4:1) | This ratio is established when the isomers are allowed to equilibrate, indicating the exo isomer is the major component at equilibrium.[4] |

| Equilibrium Constant (Keq) | ~ 4.0 | Calculated as [Exo]/[Endo] from the equilibrium ratio. A Keq > 1 signifies that the product (exo) is favored. |

| Gibbs Free Energy (ΔG°) | ~ -3.4 kJ/mol at 298 K | Calculated using the equation ΔG° = -RT ln(Keq). The negative value confirms that the conversion from endo to exo is a spontaneous process under standard conditions. |

| Enthalpy (ΔH°) | Negative | The exo isomer is enthalpically favored due to the reduction of steric strain. Precise values are determined calorimetrically. |

| Entropy (ΔS°) | Near Zero | The change in entropy between the two isomers is generally considered to be small as the overall molecular structure and rotational freedom are very similar. |

Note: The Gibbs Free Energy value is calculated based on the reported equilibrium composition and serves as a strong indicator of the relative stability.

Experimental Protocols

The determination of thermodynamic stability relies on precise experimental procedures, primarily through equilibration studies and calorimetric measurements.

Protocol for Isomer Equilibration

This experiment is designed to establish the thermodynamic equilibrium between the exo and endo isomers, allowing for the calculation of the equilibrium constant.

Objective: To determine the equilibrium ratio of exo- and endo-norborneol.

Materials:

-

Pure endo-norborneol (or this compound)

-

Sodium metal

-

Anhydrous isopropanol (B130326) (or another high-boiling alcohol)

-

Reflux condenser and heating mantle

-

Round-bottom flask

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Quenching agent (e.g., water or dilute acid)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

NMR spectrometer and deuterated solvent (e.g., CDCl3)

Procedure:

-

Preparation of Catalyst: A solution of sodium isopropoxide is prepared by carefully dissolving a small piece of sodium metal in anhydrous isopropanol under an inert atmosphere. This alkoxide will serve as the catalyst for equilibration.

-

Reaction Setup: A known quantity of pure endo-norborneol is added to the sodium isopropoxide solution in a round-bottom flask equipped with a reflux condenser.

-

Equilibration: The mixture is heated to reflux. The high temperature provides the necessary activation energy for the interconversion of the two isomers via a deprotonation-protonation mechanism involving the hydroxyl group. The reaction is allowed to proceed for a sufficient duration (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the addition of water. The product mixture is then extracted into an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator.

-

Analysis: The resulting mixture of exo- and endo-norborneol is dissolved in a deuterated solvent. 1H NMR spectroscopy is used to determine the relative concentrations of the two isomers. The signals corresponding to the C2 proton are particularly useful for this analysis, as they appear at different chemical shifts and exhibit distinct splitting patterns for the exo and endo protons.[5] The ratio of the isomers is determined by integrating these characteristic signals.

Protocol for Calorimetric Measurement

Bomb calorimetry can be used to determine the standard enthalpy of combustion (ΔHc°) for each pure isomer. The difference between these values corresponds to the difference in their standard enthalpies of formation (ΔHf°), providing a direct measure of their relative enthalpic stability.

Objective: To determine the difference in the enthalpy of formation between exo- and endo-norborneol.

Materials:

-

Pure, dry samples of this compound and endo-norborneol

-

Oxygen bomb calorimeter

-

Benzoic acid (for calibration)

-

Oxygen tank

-

Pellet press

-

Fuse wire

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is precisely known.

-

Sample Preparation: A pellet of a known mass (e.g., ~1 gram) of pure this compound is prepared. The pellet is placed in the sample holder within the bomb, and a fuse wire is positioned to be in contact with the sample.

-

Combustion: The bomb is sealed, purged, and then filled with high-pressure oxygen (~30 atm). It is then placed in the calorimeter, which is filled with a precise volume of water. The sample is ignited, and the temperature change of the water is recorded with high precision.

-

Calculation for Exo-Isomer: Using the measured temperature change and the predetermined heat capacity of the calorimeter, the heat released during combustion is calculated. This value is used to determine the standard enthalpy of combustion for this compound.

-

Repeat for Endo-Isomer: The procedure is repeated with an identical mass of pure endo-norborneol.

-

Data Analysis: The difference in the standard enthalpies of combustion (ΔHc°(endo) - ΔHc°(exo)) directly yields the difference in the standard enthalpies of formation (ΔHf°(exo) - ΔHf°(endo)), confirming the enthalpic preference.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed.

Caption: Thermodynamic equilibrium between endo- and this compound.

Caption: Steric clash in endo-norborneol vs. the less hindered exo-isomer.

Conclusion

The thermodynamic stability of norborneol isomers is unequivocally dictated by steric factors, with the exo isomer being significantly more stable than the endo isomer. This preference is quantified by an equilibrium ratio of approximately 4:1 in favor of the exo form, corresponding to a Gibbs free energy difference of about -3.4 kJ/mol. For researchers and professionals in drug development, understanding these fundamental principles of stereochemical stability is paramount. It allows for the prediction of product distributions in chemical syntheses and provides insight into the conformational preferences that can ultimately govern a molecule's interaction with biological targets. The experimental protocols detailed herein provide a robust framework for the empirical determination of these crucial thermodynamic parameters.

References

solubility of exo-norborneol in common organic solvents

An In-depth Technical Guide to the Solubility of Exo-Norborneol (B145942)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Given the specificity of solubility data, this document synthesizes available qualitative information for this compound and presents quantitative data for structurally similar compounds as a practical reference. Furthermore, it details established experimental protocols for solubility determination to aid in laboratory research and development.

Introduction to this compound

This compound is a bicyclic organic compound with the chemical formula C₇H₁₂O.[1] As a derivative of norbornane, it is a white, crystalline solid at room temperature. Its rigid bicyclic structure and the presence of a hydroxyl group make its solubility characteristics a critical parameter in various applications, including organic synthesis, materials science, and as a starting material in drug development. Understanding its behavior in different solvents is fundamental for reaction kinetics, purification processes like recrystallization, and formulation design.

Qualitative Solubility Profile

Qualitative data indicates that this compound is generally soluble in common polar organic solvents. Sources describe it as soluble in methanol (B129727) and ethanol, and slightly soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Its non-polar bicyclic backbone and polar hydroxyl group suggest a degree of solubility in a range of solvents, with miscibility being influenced by the solvent's polarity and hydrogen bonding capability. One source notes that the related compound, isoborneol (B83184), is more soluble in most solvents than its endo-isomer, borneol.[3][4]

Quantitative Solubility Data

The data, originally measured in mole fraction, has been converted to grams per 100 mL ( g/100 mL) for practical application.

Disclaimer: The following data is for isoborneol (C₁₀H₁₈O) , not this compound (C₇H₁₂O), and should be used as an estimation. Significant differences may exist due to variations in molecular weight, crystal lattice energy, and solute-solvent interactions.

Table 1: Solubility of Isoborneol in Acetone (B3395972) at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility (Mole Fraction, x₁) | Calculated Solubility ( g/100 mL) |

| 23.5 | 296.65 | 0.2031 | 75.3 |

| 28.7 | 301.85 | 0.2315 | 89.2 |

| 34.2 | 307.35 | 0.2673 | 108.0 |

| 39.5 | 312.65 | 0.3019 | 127.3 |

| 45.1 | 318.25 | 0.3421 | 152.0 |

| 50.4 | 323.55 | 0.3853 | 180.8 |

| 55.8 | 328.95 | 0.4355 | 218.8 |

Data sourced from Chen et al., 2019.[5][6][7]

Table 2: Solubility of Isoborneol in Ethanol at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility (Mole Fraction, x₁) | Calculated Solubility ( g/100 mL) |

| 23.5 | 296.65 | 0.1251 | 47.9 |

| 28.7 | 301.85 | 0.1444 | 56.4 |

| 34.2 | 307.35 | 0.1661 | 66.6 |

| 39.5 | 312.65 | 0.1905 | 78.7 |

| 45.1 | 318.25 | 0.2188 | 93.6 |

| 50.4 | 323.55 | 0.2501 | 111.1 |

| 55.8 | 328.95 | 0.2831 | 130.8 |

Data sourced from Chen et al., 2019.[5][6][7]

Experimental Protocols for Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Static Equilibrium Method , often implemented as the Shake-Flask Method .[5][8][9] This technique ensures that the solution has reached saturation, providing an accurate measure of the solute's solubility at a given temperature.

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of a solid organic compound like this compound in an organic solvent.

1. Materials and Preparation:

-

Solute: High-purity this compound.

-

Solvent: Desired organic solvent of analytical grade.

-

Apparatus: Analytical balance, temperature-controlled orbital shaker or water bath, screw-cap vials or flasks, centrifuge, calibrated volumetric flasks and pipettes, syringe filters (e.g., 0.22 µm PTFE), and an appropriate analytical instrument (e.g., UV-Vis Spectrophotometer or Gas Chromatograph).

2. Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with a saturated solution.[9]

-

Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[10][11] The required time should be established by preliminary experiments, confirming that the concentration in solution does not change with further shaking time.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of solid particles, which can interfere with analysis, the supernatant must be clarified.[13] This is typically achieved by:

-

Centrifugation: Centrifuge the vials at a high speed.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a syringe filter into a clean vial. Pre-rinsing the filter with a small amount of the saturated solution can prevent solute adsorption onto the filter material.[9]

-

-

Analysis of Saturated Solution:

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

3. Analytical Methods for Quantification:

-

UV-Vis Spectrophotometry: Suitable if this compound exhibits sufficient UV absorbance at a specific wavelength where the solvent does not interfere. A calibration curve of absorbance versus known concentrations must be prepared.[14][15][16][17][18]

-

Gas Chromatography (GC): An excellent method for volatile compounds like this compound. The concentration is determined by integrating the peak area and comparing it to a calibration curve prepared with standards of known concentration.[19][20][21][22][23]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask Method for solubility determination.

Caption: Experimental workflow for determining solubility via the Shake-Flask method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 497-37-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. researchgate.net [researchgate.net]

- 6. Item - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - American Chemical Society - Figshare [acs.figshare.com]

- 7. Collection - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 8. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmatutor.org [pharmatutor.org]

- 17. ejournal.upi.edu [ejournal.upi.edu]

- 18. rjptonline.org [rjptonline.org]

- 19. gas chromatography concentrations: Topics by Science.gov [science.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Laboratory Preparation of exo-Norborneol

Introduction

exo-Norborneol (B145942) is a bicyclic alcohol that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] Its rigid bicyclo[2.2.1]heptane skeleton and stereochemistry make it an interesting model compound for studying reaction mechanisms and stereoselectivity. This document provides detailed protocols for the laboratory synthesis of this compound via two common methods: the acid-catalyzed hydration of norbornene and the reduction of norcamphor (B56629).

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Acid-Catalyzed Hydration of Norbornene | Reduction of Norcamphor | This compound Properties |

| Starting Material | Norbornene | Norcamphor | - |

| Key Reagents | Concentrated Sulfuric Acid, Water | Sodium Borohydride (B1222165), Methanol | - |

| Typical Yield | ~92%[2][3] | High stereoselectivity for exo-product | - |

| Melting Point (°C) | - | - | 124-126[1][4] |

| Boiling Point (°C) | - | - | 176-177[1] |

| Molecular Formula | - | - | C₇H₁₂O[1] |

| Molecular Weight ( g/mol ) | - | - | 112.17[1] |

| Key IR Absorptions (cm⁻¹) | - | - | ~3300-3600 (O-H stretch), ~1000 (C-O stretch)[5] |

| ¹H NMR | - | - | Spectra available[6][7][8] |

| ¹³C NMR | - | - | Spectra available[1][7] |

Experimental Protocols

Method 1: Acid-Catalyzed Hydration of Norbornene